Glidobactin A

Description

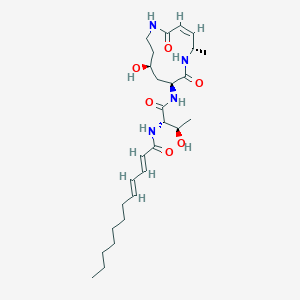

Structure

2D Structure

3D Structure

Properties

CAS No. |

108351-50-4 |

|---|---|

Molecular Formula |

C27H44N4O6 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1 |

InChI Key |

TYGJUQYJMIOZLZ-QQXADAIISA-N |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Synonyms |

cepafungin II glidobactin A |

Origin of Product |

United States |

Foundational & Exploratory

Glidobactin A: A Technical Guide to its Discovery, Isolation, and Characterization from Polyangium brachysporum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin A, a potent antitumor and antifungal agent, was first discovered and isolated from the fermentation broth of the gliding bacterium Polyangium brachysporum sp. nov. No. K481-B101. This document provides an in-depth technical overview of the methodologies involved in the production, purification, and structural elucidation of this compound, intended to serve as a comprehensive resource for researchers in natural product discovery and drug development.

Introduction

The glidobactins are a family of novel lipopeptide antibiotics characterized by a unique cyclic tripeptide nucleus.[1] Glidobactins A, B, and C were first isolated from the cultured broth of Polyangium brachysporum K481-B101 and have demonstrated significant inhibitory activity against various fungi and yeasts, as well as the ability to prolong the lifespan of mice with P388 leukemia cells.[1] The producing organism, originally classified as Polyangium brachysporum, has since been reclassified as Schlegelella brevitalea. This guide focuses on this compound, detailing the optimized fermentation processes for its production, the multi-step protocol for its isolation and purification, and the spectroscopic data that defined its chemical structure.

Fermentation for this compound Production

The production of this compound by Polyangium brachysporum K481-B101 can be significantly enhanced through optimization of fermentation media and feeding strategies.

Culture Media and Conditions

Initial production of this compound was carried out in a medium containing soluble starch, Pharmamedia, and CaCO3. However, significant improvements in yield were achieved through medium screening and the implementation of a stepped glucose feeding protocol.

Table 1: Optimized Fermentation Medium Composition

| Component | Concentration (g/L) |

| Glucose (initial) | 20.0 |

| Peptone | 10.0 |

| Yeast Extract | 5.0 |

| MgSO₄·7H₂O | 1.0 |

| K₂HPO₄ | 1.0 |

| FeSO₄·7H₂O | 0.01 |

| MnSO₄·4H₂O | 0.01 |

| ZnSO₄·7H₂O | 0.01 |

| CaCO₃ | 2.0 |

Fed-Batch Fermentation Protocol

A fed-batch fermentation strategy with stepped glucose feeding has been shown to increase this compound titers to as high as 1860 µg/ml after 144 hours.[2]

Protocol:

-

Prepare the initial fermentation medium as described in Table 1 and sterilize.

-

Inoculate with a seed culture of Polyangium brachysporum K481-B101.

-

Maintain the fermentation at 28°C with aeration and agitation.

-

Monitor the glucose concentration in the broth.

-

When the initial glucose is depleted (typically after 48-72 hours), initiate a stepped feeding of a concentrated glucose solution.

-

Continue the fermentation for a total of 144 hours.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and several chromatographic techniques.

Experimental Workflow

Detailed Protocols

Step 1: Extraction

-

Centrifuge the whole fermentation broth to separate the supernatant from the mycelial cake.

-

Adjust the pH of the supernatant to 4.0.

-

Apply the supernatant to a column packed with Diaion HP-20 resin.

-

Wash the column with water to remove polar impurities.

-

Elute the active compounds with acetone.

-

Concentrate the acetone eluate under reduced pressure to obtain a crude extract.

Step 2: Silica Gel Chromatography

-

Dissolve the crude extract in a small volume of chloroform-methanol.

-

Apply the solution to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform.

-

Collect fractions and monitor for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

-

Pool the active fractions and concentrate to dryness.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the partially purified active fraction in methanol.

-

Purify the sample using a preparative reverse-phase HPLC system.

-

Column: C18, e.g., 20 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV at 210 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

Structural Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties and Spectral Data

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₄N₄O₆ |

| Molecular Weight | 520.67 g/mol |

| Appearance | White powder |

| UV λmax (MeOH) | 263 nm |

| Optical Rotation [α]D²⁵ | -98° (c 0.5, MeOH) |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 521.3339 | 521.3335 |

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| Fatty Acid Moiety | ||

| 1' | 167.8 | |

| 2' | 122.1 | 5.85 (d, 15.0) |

| 3' | 142.3 | 7.20 (dd, 15.0, 10.0) |

| 4' | 129.5 | 6.25 (dd, 15.0, 10.0) |

| 5' | 145.8 | 6.50 (m) |

| 6' | 131.2 | 2.15 (q, 7.0) |

| 7' | 32.8 | 1.45 (m) |

| 8' | 30.1 | 1.30 (m) |

| 9' | 30.0 | 1.30 (m) |

| 10' | 23.7 | 1.30 (m) |

| 11' | 14.4 | 0.90 (t, 7.0) |

| Threonine | ||

| α | 60.2 | 4.45 (d, 2.5) |

| β | 68.1 | 4.20 (dq, 6.5, 2.5) |

| γ | 20.3 | 1.25 (d, 6.5) |

| 4-Amino-2-pentenoic acid | ||

| 2 | 124.5 | 5.90 (dd, 15.5, 1.5) |

| 3 | 138.9 | 6.85 (dd, 15.5, 5.0) |

| 4 | 54.1 | 4.60 (m) |

| 5 | 21.2 | 1.40 (d, 7.0) |

| 4-Hydroxy-L-lysine | ||

| α | 55.8 | 4.30 (t, 8.0) |

| β | 31.5 | 1.80 (m), 2.00 (m) |

| γ | 32.5 | 1.60 (m) |

| δ | 70.1 | 3.80 (m) |

| ε | 41.2 | 3.10 (m) |

Biosynthesis of this compound

The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, designated as glb.

The NRPS modules are responsible for the incorporation of L-threonine and L-lysine, while the PKS module is involved in the formation of the 4-amino-2-pentenoic acid moiety. The glbB gene encodes a hydroxylase responsible for the hydroxylation of the lysine residue.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated spectral data, serve as a valuable resource for researchers aiming to work with this potent natural product. The elucidation of its biosynthetic pathway also opens avenues for genetic engineering and the production of novel analogs with potentially improved therapeutic properties.

References

Unlocking the Arsenal: A Technical Guide to the Biosynthetic Gene Cluster of Glidobactin A and its Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin A (GA) is a potent proteasome inhibitor with significant cytotoxic and antifungal activities, marking it as a promising candidate for anticancer drug development. This cyclic lipopeptide belongs to the syrbactin family of natural products and is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). Understanding the architecture of this BGC and the regulatory networks that govern its expression is paramount for harnessing its full therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, its key enzymatic players, and the current understanding of its regulation, supplemented with quantitative data and conceptual experimental workflows.

The this compound Biosynthetic Gene Cluster: A Hybrid NRPS-PKS System

The biosynthesis of this compound is orchestrated by the glb gene cluster, originally identified from the soil bacterium Burkholderia sp. DSM7029.[1][2] This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, which work in concert to assemble the complex chemical scaffold of the molecule. Homologous gene clusters have also been identified in other bacteria, such as Photorhabdus luminescens, indicating a wider distribution of this biosynthetic capability.[1][3]

The core glb gene cluster consists of eight genes, glbA through glbH, each with a putative function in the biosynthesis, regulation, and transport of this compound.[2][4]

Gene Organization and Putative Functions

| Gene | Putative Function |

| glbA | Regulator |

| glbB | Lysine 4-hydroxylase |

| glbC | Hybrid NRPS-PKS |

| glbD | Transporter |

| glbE | MbtH-like protein |

| glbF | Non-Ribosomal Peptide Synthetase (NRPS) |

| glbG | Unknown |

| glbH | Unknown |

Table 1: Genes of the this compound biosynthetic gene cluster and their putative functions.[2][4]

The key architects of the this compound molecule are the multidomain enzymes GlbF and GlbC. GlbF is an NRPS responsible for activating and incorporating the first two amino acid building blocks, while GlbC is a hybrid NRPS-PKS that incorporates the final amino acid and the polyketide-derived moiety, followed by cyclization to form the characteristic 12-membered ring.[2][4]

Domain Organization of the Core Biosynthetic Enzymes

The modular nature of NRPS and PKS enzymes allows for a predictable assembly-line synthesis of the final product. The specific domains within GlbF and GlbC dictate the selection and modification of the building blocks.

GlbF (NRPS)

-

C (Condensation) - A (Adenylation) - T (Thiolation)

GlbC (Hybrid NRPS-PKS)

-

C (Condensation) - A (Adenylation) - T (Thiolation) - KS (Ketosynthase) - AT (Acyltransferase) - DH (Dehydratase) - KR (Ketoreductase) - TE (Thioesterase)

Table 2: Domain organization of the core biosynthetic enzymes GlbF and GlbC.[4]

Biosynthesis of this compound: An Enzymatic Assembly Line

The biosynthesis of this compound is a multi-step process initiated by the loading of precursor molecules onto the NRPS and PKS modules. The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is often tightly regulated to coordinate with the physiological state of the producing organism. While the specific regulatory network for the glb cluster is not fully elucidated, several key aspects have been identified.

The glbA gene, located at the beginning of the cluster, is annotated as a regulator, suggesting it plays a role in controlling the transcription of the other glb genes.[2][4] The precise mechanism of GlbA-mediated regulation remains to be experimentally validated.

In many bacteria, the biosynthesis of secondary metabolites is controlled by global regulatory networks, including those involving LuxR-family transcriptional regulators, which are often responsive to cell density (quorum sensing) or other environmental cues.[5][6] While no specific LuxR regulator has been directly linked to the glb cluster, this remains a plausible mechanism for its regulation that warrants further investigation.

A common observation is that many BGCs, including a homologous glidobactin-like cluster in Photorhabdus laumondii, are silent or poorly expressed under standard laboratory conditions.[2][7] This indicates the presence of negative regulatory elements or the requirement for specific inducing signals that are absent in vitro.

Overcoming Native Regulation: Promoter Engineering

A powerful strategy to bypass the native regulatory control and enhance the production of this compound is through promoter engineering in a heterologous host. By replacing the native promoter of the glb cluster with a strong, inducible promoter, such as the arabinose-inducible PBAD promoter, the expression of the biosynthetic genes can be decoupled from the native regulatory circuits.[2][8] This approach has been successfully employed to activate the silent glidobactin-like gene cluster in P. laumondii and to significantly increase the yield of this compound in a heterologous E. coli host.[2][9]

References

- 1. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of LuxR-family regulators in the biosynthesis of secondary metabolites in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role and regulation of bacterial LuxR-like regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous Production of Glidobactins/Luminmycins in Escherichia coli Nissle Containing the Glidobactin Biosynthetic Gene Cluster from Burkholderia DSM7029 | Semantic Scholar [semanticscholar.org]

- 9. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Analogs of Glidobactin A: Glidobactin B and C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactins are a family of potent antitumor and antifungal natural products produced by the gliding bacterium Polyangium brachysporum. This technical guide provides a comprehensive overview of the natural analogs of Glidobactin A, specifically Glidobactin B and C. It delves into their chemical properties, biological activities, and biosynthetic pathways. Detailed experimental protocols for key assays and visualizations of pertinent biological processes are included to facilitate further research and development in this promising class of molecules.

Introduction

The glidobactin family of natural products has garnered significant interest in the scientific community due to their potent biological activities. First isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101, Glidobactins A, B, and C were identified as novel molecules with a common cyclic tripeptide nucleus but differing in their α,β,γ,δ-unsaturated fatty acid side chains. Their primary mechanism of action is the inhibition of the proteasome, a key cellular machinery for protein degradation, which makes them promising candidates for anticancer drug development. Furthermore, they exhibit a broad spectrum of inhibitory activity against various fungi and yeasts. This guide focuses on the natural analogs Glidobactin B and C, providing a comparative analysis with this compound.

Chemical Properties and Structure

Glidobactins A, B, and C share a common cyclic tripeptide core, named glidobactamine. This nucleus is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine. The variation among these analogs lies in the fatty acid moiety attached to the peptide core.

Table 1: Chemical Properties of this compound, B, and C

| Property | This compound | Glidobactin B | Glidobactin C |

| Molecular Formula | C₂₇H₄₄N₄O₆ | C₂₉H₄₆N₄O₆ | C₂₉H₄₈N₄O₆ |

| Molecular Weight | 520.66 g/mol | 546.69 g/mol | 548.71 g/mol |

| Fatty Acid Side Chain | (2E,4E)-dodecadienoic acid | (2E,4E,6E)-tetradecatrienoic acid | (2E,4E)-tetradecadienoic acid |

Biological Activities

Glidobactins A, B, and C have demonstrated significant potential as both anticancer and antifungal agents. Their cytotoxic effects are primarily attributed to their ability to inhibit the proteasome.

Antitumor Activity

The antitumor properties of Glidobactins A, B, and C have been evaluated against P388 murine leukemia cells. The following table summarizes their in vitro cytotoxic activity.

Table 2: In Vitro Cytotoxicity of this compound, B, and C against P388 Leukemia Cells

| Compound | IC₅₀ (µg/mL) |

| This compound | 0.01 |

| Glidobactin B | 0.02 |

| Glidobactin C | 0.03 |

Antifungal Activity

Glidobactins exhibit broad-spectrum activity against a range of fungi and yeasts. The minimum inhibitory concentrations (MIC) for several pathogenic strains are presented below.

Table 3: Antifungal Activity (MIC, µg/mL) of this compound, B, and C

| Organism | This compound | Glidobactin B | Glidobactin C |

| Saccharomyces cerevisiae | 0.8 | 1.6 | 3.1 |

| Candida albicans | 1.6 | 3.1 | 6.3 |

| Aspergillus niger | 3.1 | 6.3 | 12.5 |

| Trichophyton mentagrophytes | 0.8 | 1.6 | 3.1 |

| Cryptococcus neoformans | 0.4 | 0.8 | 1.6 |

Biosynthesis of Glidobactins

The biosynthesis of glidobactins is orchestrated by a dedicated gene cluster (glb) that encodes a series of enzymes responsible for the assembly of the peptide core and the attachment of the fatty acid side chain. The pathway involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

A key initial step is the hydroxylation of L-lysine at the C4 position, a reaction catalyzed by the enzyme GlbB, a lysine 4-hydroxylase. The fatty acid side chain is activated and loaded onto the N-terminal condensation domain of the NRPS module GlbF, which then acylates L-threonine. The growing peptide chain is assembled on the large NRPS/PKS hybrid enzyme GlbC, incorporating the modified lysine and other precursor molecules. Finally, a thioesterase (TE) domain catalyzes the cyclization and release of the mature glidobactin molecule.

Experimental Protocols

Isolation and Purification of Glidobactins

A general protocol for the isolation and purification of Glidobactins A, B, and C from the culture broth of Polyangium brachysporum is outlined below.

-

Fermentation: Cultivate Polyangium brachysporum in a suitable production medium.

-

Extraction: After fermentation, extract the whole broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of chloroform and methanol.

-

Fraction Collection: Collect fractions and monitor for the presence of glidobactins using a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Pool the active fractions and subject them to preparative reversed-phase HPLC (e.g., on a C18 column) to separate Glidobactins A, B, and C.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the glidobactins against P388 murine leukemia cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed P388 cells in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.

-

Compound Treatment: After 24 hours of incubation, add serial dilutions of the purified glidobactins to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the drug concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the glidobactins against various fungal strains can be determined using the broth microdilution method according to CLSI guidelines.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Compound Dilution: Prepare serial twofold dilutions of the glidobactins in a 96-well microplate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

Glidobactins B and C, as natural analogs of this compound, exhibit potent antitumor and antifungal activities. Their shared cyclic peptide core and varied fatty acid side chains provide a valuable platform for structure-activity relationship studies. The elucidation of their biosynthetic pathway opens avenues for genetic engineering and the production of novel, potentially more potent analogs. The experimental protocols detailed in this guide serve as a foundation for researchers to further explore the therapeutic potential of this promising class of natural products. Continued investigation into the glidobactins is warranted to fully harness their capabilities in the development of new anticancer and antifungal therapies.

The Crucial Role of the Unsaturated Fatty Acid Side Chain in the Bioactivity of Glidobactin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin A (GlbA), a potent proteasome inhibitor, has emerged as a promising candidate for anticancer drug development. This cyclic peptide, belonging to the syrbactin family, exerts its cytotoxic effects by irreversibly binding to the 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, and its inhibition leads to the accumulation of these proteins, ultimately triggering programmed cell death (apoptosis).

The structure of this compound is characterized by a 12-membered cyclopeptide core and a distinctive unsaturated fatty acid side chain. Extensive research has revealed that this lipid tail is not merely a passive structural component but plays a pivotal role in modulating the bioactivity of the entire molecule. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the unsaturated fatty acid side chain of this compound, detailing its impact on proteasome inhibition and cytotoxicity. Furthermore, this document outlines the key experimental protocols for the synthesis, evaluation, and mechanistic study of this compound and its analogs, and presents quantitative data to facilitate comparative analysis.

The Significance of the Fatty Acid Side Chain

The bioactivity of this compound is profoundly influenced by the length, degree of unsaturation, and branching of its fatty acid side chain. Crystal structure analyses of the yeast proteasome in complex with Glidobactin-like natural products (GLNPs) have demonstrated that the aliphatic tail is critical for potent inhibitory activity.[1][2]

Chain Length

Studies on various Glidobactin analogs have shown that an optimal chain length of the fatty acid moiety is crucial for maximal bioactivity. While the exact optimal length can vary depending on the specific analog and the target cell line, a C12 fatty acid chain, as found in this compound, is often associated with high potency. Shorter or longer chains can lead to a decrease in inhibitory activity.

Degree of Unsaturation

The presence of double bonds in the fatty acid side chain is a key determinant of this compound's bioactivity. The native (2E,4E)-dodecadienoyl side chain contributes significantly to the molecule's ability to inhibit the proteasome. The gene plu1877 (a glbG homolog) has been identified as being involved in the formation of these double bonds during biosynthesis.[1] Modification of the degree of unsaturation in synthetic analogs provides a valuable tool for fine-tuning the inhibitory potency.

Branching

Terminal methyl branching in the fatty acid tail, as seen in some related natural products like cepafungin I, can enhance proteasome inhibitory activity compared to the straight-chain counterpart in this compound.[3] This suggests that the steric bulk and lipophilicity at the terminus of the side chain influence its interaction with the proteasome.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity data for this compound and its analogs, highlighting the impact of the fatty acid side chain on proteasome inhibition and cytotoxicity.

| Compound | Fatty Acid Side Chain | Target | IC50 (nM) | Reference |

| This compound | (2E,4E)-dodecadienoyl | Yeast Proteasome (ChTL) | 19 | [3] |

| Analog 1 | C10 dienoyl | Yeast Proteasome (ChTL) | 27 | [3] |

| Analog 2 | C8 dienoyl | Yeast Proteasome (ChTL) | 73 | [3] |

| Analog 3 | Cinnamoyl | Yeast Proteasome (ChTL) | 107 | [3] |

| Cepafungin I | (2E,4E)-10-methyldodecadienoyl | Yeast Proteasome (ChTL) | 4 | [3] |

Table 1: In Vitro Proteasome Inhibition (Chymotrypsin-like Activity)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MM1.S (dexamethasone-sensitive) | 0.004 | [4] |

| This compound | MM1.RL (dexamethasone-resistant) | 0.005 | [4] |

| This compound | SK-N-SH (neuroblastoma) | 0.015 | [4] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and its analogs.

Synthesis of this compound Analogs with Modified Fatty Acid Side Chains

A representative protocol for the synthesis of this compound analogs involves the coupling of a desired fatty acid to the deacylated core of Glidobactin, known as glidobactamine.

Materials:

-

Glidobactamine

-

Desired fatty acid (e.g., octanoic acid, decenoic acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Purification reagents (e.g., HPLC grade solvents, silica gel)

Procedure:

-

Dissolve glidobactamine and the desired fatty acid in anhydrous DMF.

-

Add the coupling agents (HATU and HOBt) to the solution.

-

Add DIPEA to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired this compound analog.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

In Vitro Proteasome Inhibition Assay (Fluorometric)

This assay measures the chymotrypsin-like (ChTL) activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

This compound or analog (test compound)

-

Proteasome inhibitor (positive control, e.g., MG-132)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add serial dilutions of the test compound or positive control to the wells. Include a vehicle control (DMSO only).

-

Add the purified 20S proteasome to each well and incubate at 37°C for 15 minutes.

-

Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) at regular intervals for 30-60 minutes at 37°C using a microplate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the IC50 value of the test compound by plotting the percentage of proteasome inhibition against the logarithm of the compound concentration.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound or analog (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Analog Research.

Conclusion

The unsaturated fatty acid side chain of this compound is a critical determinant of its bioactivity as a proteasome inhibitor. The length, degree of unsaturation, and branching of this lipid tail directly impact the molecule's ability to inhibit the proteasome and exert cytotoxic effects on cancer cells. A thorough understanding of these structure-activity relationships is essential for the rational design of novel this compound analogs with improved potency and selectivity. The experimental protocols and workflows outlined in this technical guide provide a framework for the synthesis, evaluation, and mechanistic elucidation of this promising class of anticancer agents. Further exploration of the chemical space around the fatty acid side chain holds significant potential for the development of next-generation proteasome inhibitors for cancer therapy.

References

- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol [protocols.io]

- 4. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Glidobactin A: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of Glidobactin A, a potent proteasome inhibitor with significant potential in drug development. The synthesis, originally reported by Schmidt and coworkers, involves the strategic assembly of key fragments, including the non-proteinogenic amino acids (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine, followed by a challenging macrocyclization step. This application note consolidates the reported synthetic procedures and provides detailed experimental protocols for the key transformations.

Data Presentation

The following tables summarize the key quantitative data associated with the total synthesis of this compound, including the yields for the major synthetic steps.

Table 1: Summary of Yields for Key Synthetic Steps

| Step No. | Transformation | Reported Yield (%) |

| 1 | Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid | ~70-80 (overall) |

| 2 | Synthesis of protected erythro-4-hydroxy-L-lysine derivative | ~30-40 (overall) |

| 3 | Coupling of the two amino acid fragments to form the linear precursor | ~60-70 |

| 4 | Macrocyclization to form the 12-membered ring of the Glidobactin core | ~20-30 |

| 5 | Coupling of L-threonine and the fatty acid side chain | ~80-90 |

| 6 | Final coupling to the macrocyclic core and deprotection | ~50-60 |

| - | Overall Yield | ~1-3 |

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final macrocyclization to yield the core of this compound. These protocols are based on the original synthesis by Schmidt et al. and related publications.

Protocol 1: Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid

This protocol outlines a plausible route for the synthesis of the key C-terminal fragment.

-

Step 1: Synthesis of (S)-4-azido-pentanoic acid:

-

Start from commercially available (S)-2-hydroxy-4-pentenoic acid.

-

Protect the carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Convert the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) by reacting with MsCl or TsCl in the presence of a base like triethylamine.

-

Displace the leaving group with sodium azide in a polar aprotic solvent like DMF to introduce the azide functionality.

-

Hydrolyze the methyl ester using LiOH in a THF/water mixture to obtain the desired azido acid.

-

-

Step 2: Curtius Rearrangement and Boc Protection:

-

Activate the carboxylic acid of (S)-4-azido-pentanoic acid using diphenylphosphoryl azide (DPPA) in the presence of triethylamine in an inert solvent like toluene.

-

Upon heating, the acyl azide will undergo a Curtius rearrangement to form an isocyanate.

-

Trap the in-situ generated isocyanate with tert-butanol to yield the Boc-protected amine.

-

-

Step 3: Introduction of the α,β-Unsaturation:

-

Perform an α-selenenylation of the corresponding ester of the Boc-protected amino acid by treatment with a base like LDA followed by the addition of phenylselenyl bromide.

-

Oxidize the resulting selenide with an oxidant such as hydrogen peroxide or m-CPBA to induce syn-elimination and form the α,β-unsaturated ester.

-

Hydrolyze the ester to afford (4S)-N-Boc-amino-2(E)-pentenoic acid.

-

Protocol 2: Synthesis of Protected erythro-4-hydroxy-L-lysine

This protocol describes a potential stereoselective synthesis of the protected di-amino acid core.

-

Step 1: Asymmetric Dihydroxylation:

-

Start with a suitable protected derivative of L-allylglycine.

-

Perform a Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the two hydroxyl groups with the desired erythro stereochemistry.

-

-

Step 2: Selective Protection and Functional Group Manipulations:

-

Selectively protect the primary alcohol, for instance, as a silyl ether (e.g., TBDMS).

-

Convert the secondary alcohol into a leaving group (e.g., tosylate).

-

Displace the tosylate with an azide nucleophile (e.g., NaN₃).

-

-

Step 3: Reduction and Protection:

-

Reduce the azide group to an amine using a reducing agent like H₂/Pd-C or triphenylphosphine followed by water.

-

Protect the newly formed amine with a suitable protecting group (e.g., Fmoc) to allow for selective deprotection later in the synthesis.

-

The other amino group is typically protected with a Boc group.

-

Protocol 3: Assembly of the Linear Precursor and Macrocyclization

This protocol details the coupling of the fragments and the crucial ring-closing step.

-

Step 1: Peptide Coupling:

-

Couple the carboxyl group of the protected erythro-4-hydroxy-L-lysine derivative with the amino group of a protected (4S)-amino-2(E)-pentenoic acid ester using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

-

Selectively deprotect the N-terminus of the resulting dipeptide.

-

-

Step 2: Macrocyclization:

-

Activate the C-terminal carboxylic acid of the linear dipeptide. Common activating agents for macrolactamization include DPPA, PyBOP, or the formation of an active ester (e.g., pentafluorophenyl ester).

-

Perform the intramolecular cyclization under high dilution conditions in a suitable solvent (e.g., DMF or a mixture of THF/CH₂Cl₂) to favor the formation of the monomeric macrocycle over intermolecular polymerization. The reaction is often carried out at elevated temperatures.[1]

-

Purify the 12-membered macrocycle using column chromatography. This step is often low-yielding.[1]

-

Visualizations

This compound Total Synthesis Workflow

Caption: Retrosynthetic overview of the total synthesis of this compound.

This compound Mechanism of Proteasome Inhibition

Caption: Mechanism of 20S proteasome inhibition by this compound.

References

Heterologous Expression of Glidobactin A in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin A, a potent proteasome inhibitor with significant antitumor and antifungal activity, is a natural product isolated from various bacterial species. Its complex structure, synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, makes chemical synthesis challenging. Heterologous expression of the glidobactin biosynthetic gene cluster (BGC) in a tractable host like Escherichia coli offers a promising alternative for sustainable production, pathway engineering, and the generation of novel analogs. This document provides detailed application notes and protocols for the heterologous expression of this compound in E. coli.

Introduction

Glidobactins are a family of cyclic acylated tripeptides that exhibit potent cytotoxic activity by targeting the eukaryotic 20S proteasome.[1] The core structure features a 12-membered ring formed from the non-proteinogenic amino acids erythro-4-hydroxy-L-lysine and 4(S)-amino-2(E)-pentenoic acid.[1] The biosynthetic gene cluster responsible for glidobactin production, denoted as glb, has been identified and characterized from Burkholderia species.[1] This discovery has paved the way for heterologous expression in more amenable hosts. E. coli, particularly strains like the probiotic E. coli Nissle 1917, has been successfully utilized for this purpose, demonstrating the feasibility of producing these complex metabolites in a well-understood model organism.[2][3]

Engineering the heterologous host can lead to significant improvements in yield. For instance, modifying the promoter driving the expression of the glb gene cluster has been shown to increase the production of this compound by as much as tenfold.[2][3] This highlights the potential for optimizing production through genetic manipulation. These application notes will guide researchers through the process of cloning the glb BGC, expressing it in E. coli, and purifying the resulting this compound, as well as assessing its bioactivity.

Data Presentation

Table 1: Key Genes in the Glidobactin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Encoded Protein (Putative Function) | Homolog in P. laumondii (plu1881-1877) |

| glbA | Regulator | - |

| glbB | Lysine 4-hydroxylase | plu1881 |

| glbC | Hybrid NRPS-PKS | plu1880 |

| glbD | Transporter | - |

| glbE | MbtH-like protein | - |

| glbF | Non-ribosomal peptide synthetase (NRPS) | plu1878 |

| glbG | Unknown (involved in fatty acid desaturation) | plu1877 |

| glbH | Unknown | - |

Data compiled from multiple sources.[4][5]

Table 2: Production Improvement of this compound in E. coli Nissle

| Expression System | Relative Yield of this compound |

| E. coli Nissle with native glb promoter | 1x |

| E. coli Nissle with engineered promoter | 10x |

This data illustrates the reported tenfold increase in this compound yield upon promoter exchange.[2][3] Absolute yields were not specified in the cited literature.

Experimental Protocols

Protocol 1: Cloning of the Glidobactin Biosynthetic Gene Cluster

This protocol outlines a general strategy for cloning large BGCs like the glb cluster, which can be adapted based on the source of the genomic DNA. Transformation-Associated Recombination (TAR) in yeast is a powerful method for this purpose.

Materials:

-

Genomic DNA from a glidobactin-producing strain (e.g., Burkholderia DSM7029)

-

TAR cloning vector (e.g., pTARa)

-

Restriction enzymes

-

PCR primers specific to the ends of the glb cluster

-

Yeast strain competent for TAR cloning (e.g., Saccharomyces cerevisiae VL6-48)

-

E. coli strain for plasmid propagation and expression (e.g., E. coli Nissle 1917 or DH10B)

-

Appropriate antibiotics and selection media

Method:

-

Vector and gDNA Preparation:

-

Linearize the TAR cloning vector using a suitable restriction enzyme.

-

Isolate high-molecular-weight genomic DNA from the glidobactin-producing organism.

-

-

Yeast Spheroplast Preparation and Transformation:

-

Prepare competent yeast spheroplasts using standard protocols.

-

Co-transform the linearized vector and the genomic DNA into the yeast spheroplasts. The yeast homologous recombination machinery will assemble the plasmid containing the targeted gene cluster.

-

-

Selection and Verification in Yeast:

-

Select for yeast transformants on appropriate selective media.

-

Screen yeast colonies by PCR using primers specific to the glb cluster to identify positive clones.

-

-

Plasmid Rescue and Verification in E. coli:

-

Isolate the assembled plasmid from the positive yeast clones.

-

Transform the plasmid into an E. coli strain for propagation and large-scale preparation.

-

Verify the integrity of the cloned glb cluster through restriction digest analysis and sequencing.

-

Protocol 2: Heterologous Expression of this compound in E. coli

Materials:

-

E. coli Nissle 1917 (or other suitable expression host) carrying the glb BGC expression plasmid

-

Terrific Broth (TB) medium

-

Appropriate antibiotic for plasmid maintenance

-

Inducer (e.g., L-arabinose if using an arabinose-inducible promoter)

-

Shaking incubator and/or fermenter

Method:

-

Inoculum Preparation:

-

Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

-

Production Culture:

-

Inoculate 1 L of TB medium (in a 2 L baffled flask) with the overnight culture to an initial OD600 of ~0.1.

-

Incubate at 30°C with shaking at 180 rpm.

-

-

Induction:

-

When the culture reaches an OD600 of 0.4-0.6, add the inducer. For example, if using the pBAD promoter, add L-arabinose to a final concentration of 0.2% (w/v).

-

-

Fermentation:

-

Continue incubation at a lower temperature, for instance 22°C, for 48-72 hours to allow for product formation.

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant can be discarded or checked for secreted product.

-

Protocol 3: Extraction and Purification of this compound

Materials:

-

Cell pellet from the production culture

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Method:

-

Extraction:

-

Resuspend the cell pellet in a suitable volume of ethyl acetate.

-

Lyse the cells by sonication or homogenization.

-

Separate the organic phase containing the extracted metabolites from the cell debris by centrifugation.

-

Repeat the extraction process twice to maximize recovery.

-

-

Concentration:

-

Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound.

-

-

HPLC Purification:

-

Pool the fractions enriched with this compound and concentrate them.

-

Purify this compound to homogeneity using semi-preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water.

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

-

Protocol 4: Proteasome Inhibition Bioassay

This protocol describes a general method to assess the bioactivity of purified this compound by measuring the inhibition of the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S human proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Purified this compound

-

Positive control inhibitor (e.g., MG132)

-

96-well black microplate

-

Fluorescence microplate reader

Method:

-

Prepare Reagents:

-

Dilute the 20S proteasome in assay buffer to the desired working concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration in assay buffer just before use.

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the serially diluted this compound or the positive control to the respective wells. Include a no-inhibitor control.

-

Add the diluted 20S proteasome to all wells except the blank.

-

Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the proteasome.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Measure Fluorescence:

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time (e.g., every 5 minutes for 1 hour) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

-

Visualizations

References

- 1. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Production of the Antitumor Antibiotic Glidobactin A: Fermentation and Purification Protocols

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin A is a potent antitumor antibiotic belonging to the glidobactin family of lipopeptide natural products. Originally isolated from the gliding bacterium Polyangium brachysporum, it has also been identified in other bacterial species such as Burkholderia and Photorhabdus. This compound exhibits its cytotoxic activity through the inhibition of the proteasome, a key cellular machinery for protein degradation, making it a promising candidate for anticancer drug development. This document provides detailed application notes and protocols for the fermentation and purification of this compound, intended for researchers, scientists, and professionals involved in drug development. The methodologies described are based on established literature and aim to provide a comprehensive guide for the production and isolation of this valuable bioactive compound.

Data Presentation

Table 1: Fermentation Parameters and this compound Production Titers

| Fermentation Scale | Producing Organism | Key Fermentation Strategy | Maximum Titer (µg/mL) | Fermentation Time (hours) | Reference |

| Shake Flasks | Polyangium brachysporum | Medium optimization | ~5-fold increase vs. initial | Not specified | [1] |

| 40-L Batch Fermentor | Polyangium brachysporum | Medium optimization | ~10-fold increase vs. initial | Not specified | [1] |

| 40-L Batch Fermentor | Polyangium brachysporum | Stepped glucose feeding protocol | 1860 | 144 | [1] |

Experimental Protocols

I. Fermentation for this compound Production

This protocol describes the fermentation of Polyangium brachysporum for the production of this compound. The process involves inoculum preparation, seed culture, and final production in a laboratory fermentor.

A. Inoculum Preparation and Seed Culture

-

Strain: Polyangium brachysporum sp. nov. No. K481-B101.

-

Inoculum Medium: Prepare a suitable medium for the growth of P. brachysporum. A complex medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals is recommended.

-

Incubation: Inoculate a loopful of P. brachysporum from a fresh agar plate into a flask containing the inoculum medium. Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

-

Seed Culture: Transfer the inoculum culture to a larger flask containing the same medium to prepare the seed culture for the fermentor. Incubate under the same conditions.

B. Production Fermentation

-

Fermentor: A 40-L laboratory fermentor.

-

Production Medium: The composition of the production medium is critical for high yields. While the exact optimized medium composition from the literature is not publicly available, a typical medium for myxobacteria would contain:

-

Carbon source: Glucose (initial concentration and subsequent feeding as per the stepped-feed protocol).

-

Nitrogen source: Peptone, Casamino acids, or other complex nitrogen sources.

-

Minerals: MgSO₄, K₂HPO₄, and trace elements.

-

An adsorbent resin (e.g., Amberlite XAD) may be added to the medium to capture the product and reduce feedback inhibition.

-

-

Fermentation Parameters:

-

Temperature: 30°C

-

pH: Maintained at 7.0

-

Aeration: 1 vvm (volume of air per volume of medium per minute)

-

Agitation: 300-500 rpm

-

-

Stepped Glucose Feeding Protocol: To achieve high titers of this compound, a stepped glucose feeding protocol is employed. This involves maintaining a low initial glucose concentration and feeding a concentrated glucose solution at specific time points during the fermentation to sustain production without causing catabolite repression. A representative feeding strategy would be:

-

Initial glucose concentration: 10 g/L.

-

At 48 hours: Add glucose to a final concentration of 20 g/L.

-

At 96 hours: Add glucose to a final concentration of 30 g/L.

-

The feeding schedule should be optimized based on real-time monitoring of glucose consumption and this compound production.

-

-

Monitoring: Monitor the fermentation for cell growth (OD₆₀₀), pH, dissolved oxygen, glucose concentration, and this compound production by HPLC analysis of culture extracts.

-

Harvest: After approximately 144 hours, when the this compound titer reaches its maximum, harvest the culture broth for purification.

II. Purification of this compound

This two-step purification protocol is designed to isolate this compound from the fermentation broth.

A. Step 1: Solid-Phase Extraction and Size-Exclusion Chromatography

-

Extraction: If an adsorbent resin was used in the fermentation, harvest the resin by filtration. If no resin was used, the first step is to extract the whole broth with an organic solvent like ethyl acetate. Concentrate the organic extract under vacuum.

-

Column: Sephadex LH-20 column.

-

Mobile Phase: Methanol.

-

Procedure: a. Dissolve the crude extract in a minimal amount of methanol. b. Load the dissolved extract onto the Sephadex LH-20 column equilibrated with methanol. c. Elute the column with methanol at a constant flow rate. d. Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC for the presence of this compound. e. Pool the fractions containing this compound and concentrate them under vacuum.

B. Step 2: Semipreparative High-Performance Liquid Chromatography (HPLC)

-

HPLC System: A semipreparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA).

-

Procedure: a. Dissolve the partially purified this compound from the Sephadex LH-20 step in the initial mobile phase. b. Inject the sample onto the C18 column. c. Elute with a linear gradient of acetonitrile, for example, from 30% to 70% acetonitrile over 30 minutes. d. Monitor the elution at a suitable wavelength (e.g., 210 nm). e. Collect the peak corresponding to this compound. f. Confirm the purity of the collected fraction by analytical HPLC and characterize the compound using mass spectrometry and NMR.

Mandatory Visualizations

References

Application Note: In Vitro Proteasome Activity Assay Using Glidobactin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins in eukaryotes, particularly those marked with ubiquitin.[1] It plays a critical role in regulating numerous cellular processes, and its dysfunction is implicated in diseases such as cancer and neurodegenerative disorders.[2] This makes the proteasome an attractive target for therapeutic intervention.[3]

Glidobactin A (GlbA) is a potent, natural product belonging to the syrbactin class of proteasome inhibitors.[4][5] Unlike peptide boronate inhibitors like bortezomib, syrbactins are structurally distinct and inhibit the proteasome through a novel, irreversible mechanism.[4][6] They covalently bind to the active sites of the 20S catalytic core particle.[6][7] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory activity of this compound on the chymotrypsin-like (CT-L) activity of the 20S proteasome using a fluorogenic substrate.

Mechanism of Action of this compound

This compound and other syrbactins share a 12-membered macrolactam core with an α,β-unsaturated amide.[7] This reactive group acts as an electrophile, enabling covalent modification of the catalytically active threonine residues within the β-subunits of the 20S proteasome, leading to irreversible inhibition.[7] GlbA demonstrates potent inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits.[7]

Caption: Mechanism of this compound (GlbA) proteasome inhibition.

Quantitative Data Summary

This compound is a highly potent inhibitor of proteasome activity, particularly the chymotrypsin-like activity, with IC50 values in the low nanomolar range across various cell lines.

| Compound | Target Activity | Cell Line / Enzyme Source | IC50 Value (µM) | Reference |

| This compound | Chymotrypsin-like | SK-N-SH Neuroblastoma Cells | 0.015 | [4][6] |

| This compound | Cell Proliferation | MM1.S Multiple Myeloma Cells | 0.004 | [4][6] |

| This compound | Cell Proliferation | MM1.RL Multiple Myeloma Cells | 0.005 | [4][6] |

| Glidobactin-like Compound 1 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.019 | [8] |

| Glidobactin-like Compound 2 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.004 | [8] |

| Glidobactin-like Compound 3 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.027 | [8] |

| Glidobactin-like Compound 4 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.073 | [8] |

| Glidobactin-like Compound 5 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.107 | [8] |

Experimental Protocols

Principle of the Assay

This protocol measures the chymotrypsin-like (β5) activity of the 20S proteasome.[9] The assay utilizes the fluorogenic peptide substrate Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).[1][10] In the presence of active proteasome, the substrate is cleaved, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[2] The rate of AMC release, measured by fluorescence, is directly proportional to proteasome activity. This compound's inhibitory effect is quantified by the reduction in this fluorescence signal.

Materials and Reagents

-

Purified 20S Proteasome (e.g., from human erythrocytes or yeast)

-

This compound (stock solution in DMSO)

-

Proteasome Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5)[2]

-

Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)[10]

-

Control Inhibitor: MG132 or Bortezomib (stock solution in DMSO)[2][9]

-

DMSO (for dilutions)

-

Black, flat-bottom 96-well microplate (low-binding)[2]

-

Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 440-460 nm)[11]

Experimental Workflow

Caption: General workflow for the in vitro proteasome activity assay.

Detailed Protocol

-

Reagent Preparation:

-

Thaw all reagents on ice. Warm Suc-LLVY-AMC and this compound stocks to room temperature before use.[11]

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Proteasome Assay Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

-

Dilute the purified 20S proteasome in cold Proteasome Assay Buffer to the desired working concentration (e.g., 2-5 nM).

-

Dilute the Suc-LLVY-AMC substrate in Proteasome Assay Buffer to a working concentration (e.g., 100 µM final concentration).

-

-

Assay Setup (in a 96-well black plate):

-

Test Wells: Add 50 µL of Assay Buffer containing the appropriate dilution of this compound.

-

Positive Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

-

Negative Control (0% Activity): Add 50 µL of Assay Buffer containing a saturating concentration of a control inhibitor (e.g., 20 µM Bortezomib).[2]

-

Blank (Substrate Only): Add 100 µL of Assay Buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the diluted 20S proteasome solution to the Test, Positive Control, and Negative Control wells. The total volume should now be 100 µL.

-

Mix gently by shaking the plate.

-

Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the proteasome.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC working solution to all wells (including the Blank).

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Ex: 350 nm, Em: 440 nm) every 1-2 minutes for 30-60 minutes.[11]

-

Data Analysis

-

Calculate Reaction Rates: For each well, subtract the blank reading from all time points. Plot the relative fluorescence units (RFU) against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition:

-

% Activity = (V₀ of Test Well / V₀ of Positive Control) * 100

-

% Inhibition = 100 - % Activity

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of GlbA that causes 50% inhibition of proteasome activity.

Downstream Cellular Consequences of Inhibition

Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins.[4] This disrupts cellular homeostasis and triggers downstream signaling pathways, including the accumulation of the tumor suppressor protein p53 and the activation of the pro-survival Akt/PKB pathway, ultimately leading to programmed cell death (apoptosis) and autophagy.[4][6]

Caption: Downstream signaling effects of proteasome inhibition by GlbA.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.fsu.edu [med.fsu.edu]

- 4. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. [stressmarq.com]

- 10. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

Application Note: Mass Spectrometry Analysis of Glidobactin A and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin A (GA) and its analogues, a class of potent proteasome inhibitors, have emerged as promising candidates for anticancer drug development.[1][2] These natural products, produced by various bacteria, exhibit strong cytotoxicity against a range of human cancer cells.[1] The primary mechanism of action involves the irreversible inhibition of the 20S proteasome, a key regulator of intracellular protein degradation.[2][3] Specifically, the α,β-unsaturated carbonyl group within the 12-membered macrolactam ring of glidobactins covalently binds to the N-terminal threonine residue of the chymotrypsin-like (β5) catalytic subunit of the proteasome.[1][4]

This application note provides detailed protocols and data for the analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, characterization, and quantification of these valuable compounds.

Quantitative Data Presentation

High-resolution mass spectrometry (HR-MS) is a critical tool for the characterization of this compound and its numerous derivatives. The table below summarizes the HR-MS data for this compound and a selection of its known derivatives, identified from Photorhabdus laumondii.[5] This data is essential for the initial identification of these compounds in complex biological extracts.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Derivatives [5]

| Compound ID | Name/Putative Structure | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ |

| 1 | This compound | C₂₇H₄₄N₄O₆ | 521.3334 | 521.3339 |

| 2 | Cepafungin I | C₂₈H₄₆N₄O₆ | 535.3490 | 535.3495 |

| 3 | Glidobactin B | C₂₉H₄₆N₄O₆ | 547.3490 | 547.3492 |

| 4 | Luminmycin C | C₂₇H₄₄N₄O₅ | 505.3385 | 505.3389 |

| 5 | Glidobactin C | C₂₉H₄₈N₄O₆ | 549.3647 | 549.3651 |

| 6 | Acyclic this compound | C₂₇H₄₆N₄O₇ | 539.3440 | 539.3443 |

| 7 | C13H25-Glidobactin A | C₂₈H₄₆N₄O₆ | 535.3490 | 535.3493 |

| 8 | C14H27-Glidobactin A | C₂₉H₄₈N₄O₆ | 549.3647 | 549.3649 |

| 9 | C14H29-Glidobactin A | C₂₉H₅₀N₄O₆ | 551.3803 | 551.3805 |

| 10 | Dehydro-Glidobactin A | C₂₇H₄₂N₄O₆ | 519.3178 | 519.3182 |

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted for the extraction of cyclic peptides like this compound from bacterial cultures.[6][7][8][9]

Materials:

-

Bacterial culture broth

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

0.1% Formic acid (FA) in water and acetonitrile (ACN)

-

Solid Phase Extraction (SPE) C18 cartridges

-

2 mL LC-MS vials

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to separate the supernatant and cell pellet.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Concentration:

-

Evaporate the solvent from the dried organic extract using a rotary evaporator until a crude extract is obtained.

-

-

Reconstitution:

-

Redissolve the crude extract in a minimal amount of methanol.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with water to remove salts and highly polar impurities.

-

Elute the glidobactins with methanol.

-

-

Final Preparation:

-

Evaporate the methanol from the eluate.

-

Reconstitute the sample in 1 mL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.

-

Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

-

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its derivatives using a high-resolution Q-TOF mass spectrometer.[10]

Instrumentation:

-

LC System: Agilent 1260 HPLC system or equivalent.

-

Column: Eclipse Plus C18, 3.5 μm, 2.1 × 30 mm, or equivalent.

-

Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.

LC Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 3-60% B over 8 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Spray Voltage: 3.5 kV

-

Gas Temperature: 300 °C

-

Collision Energy: 50 eV (for MS/MS)

-

Data Acquisition: MS and MS/MS modes

Visualizations

Signaling Pathway of Proteasome Inhibition by this compound

This compound exerts its cytotoxic effects by inhibiting the ubiquitin-proteasome system.[3] This pathway is crucial for the degradation of damaged or unnecessary proteins, and its inhibition leads to the accumulation of these proteins, ultimately triggering apoptosis (cell death).[1]

Caption: Proteasome inhibition by this compound.

Experimental Workflow for Glidobactin Analysis

The following workflow outlines the key steps for the identification and characterization of this compound and its derivatives from a bacterial extract.

Caption: Experimental workflow for Glidobactin analysis.

Logical Relationship for MS-based Identification

The identification of Glidobactin derivatives relies on a combination of accurate mass measurement and the analysis of characteristic fragmentation patterns.

Caption: Logic for MS-based compound identification.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. shimadzu.com [shimadzu.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Administration of Glidobactin A in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin A (GlbA) is a potent natural product belonging to the syrbactin class of proteasome inhibitors. It exhibits significant antitumor activity by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[1][2] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this promising anticancer agent. The protocols and data presented are based on published studies of this compound and its close structural analog, TIR-199, to provide a robust framework for experimental design.[4][5]

Data Presentation

The following tables summarize representative quantitative data from in vivo studies of this compound and its analog, TIR-199. This data illustrates the potential anti-tumor efficacy and tolerability in mouse models.

Table 1: Antitumor Activity of this compound in a P388 Leukemia Mouse Model

| Treatment Group | Administration Route | Dosage Regimen | Outcome |

| Control | Intraperitoneal (i.p.) | Vehicle | - |

| This compound | Intraperitoneal (i.p.) | Not specified | Prolonged life span |

Source: Adapted from Oka M, et al., 1988.[5] Note: Specific dosage and quantitative survival data were not detailed in the initial report.

Table 2: Efficacy of TIR-199 (this compound Analog) in a Multiple Myeloma Xenograft Model

| Treatment Group | Administration Route | Dosage Regimen | Mean Tumor Volume (Day 12) | Median Survival Increase |

| Vehicle Control | Intraperitoneal (i.p.) | 10% DMSO in saline/Tween 80, twice weekly | ~1200 mm³ | - |

| TIR-199 | Intraperitoneal (i.p.) | 25 mg/kg (day 1), then 12.5 mg/kg twice weekly | ~400 mm³ | 30% |

Source: Adapted from a study on the this compound analog, TIR-199.[4] This data is presented as a representative example of the potential efficacy of a syrbactin-class inhibitor in a xenograft model.

Table 3: Maximum Tolerated Dose (MTD) of TIR-199 in Athymic Nude Mice

| Compound | Administration Route | Dosage | Observation (14 days) |

| TIR-199 | Intraperitoneal (i.p.) | 12.5 mg/kg | Well tolerated |

| TIR-199 | Intraperitoneal (i.p.) | 25.0 mg/kg | Well tolerated |

| TIR-199 | Intraperitoneal (i.p.) | 50.0 mg/kg | Moribund, weight loss |

Source: Adapted from a study on the this compound analog, TIR-199.[6]

Signaling Pathway

This compound exerts its cytotoxic effects by targeting the ubiquitin-proteasome pathway. The following diagram illustrates the mechanism of action.

Caption: this compound inhibits the 26S proteasome, leading to apoptosis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound in mouse xenograft models. These are generalized protocols and may require optimization based on the specific cell line and mouse strain used.

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.

Materials:

-

Human cancer cell line of interest (e.g., multiple myeloma, breast, lung)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Trypan blue solution

-

Hemocytometer

-

Syringes (1 mL) with needles (27-30 gauge)

-

Calipers

Protocol:

-

Culture the selected cancer cell line under standard conditions to ~80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.